![molecular formula C11H14N2O3 B1518934 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 1042576-47-5](/img/structure/B1518934.png)
3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid
Overview
Description
3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Biological Activity
3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, also known as a synthetic amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a propan-2-yl carbamoyl group attached to an amino benzoic acid backbone, which contributes to its unique biological properties. Its high purity and water-solubility enhance its applicability in biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. Ongoing research aims to elucidate the exact pathways involved in its action.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities are reported to be comparable to established chemotherapeutic agents, indicating promising anticancer potential .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various benzoic acid derivatives found that this compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those observed for traditional antibiotics .
- Anticancer Mechanism : In a detailed investigation involving human cancer cell lines, the compound was shown to activate caspases involved in apoptosis, leading to a significant reduction in cell viability. The study highlighted an IC50 value of approximately 5 µM against MCF-7 cells, indicating strong antiproliferative activity .
- In Silico Studies : Computational modeling has suggested that this compound can effectively bind to target proteins involved in cancer progression and microbial resistance, supporting its potential as a lead compound for drug development .
Comparative Analysis with Similar Compounds
Compound Name | Structure Positioning | Biological Activity |
---|---|---|
2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid | Similar structure | Moderate antimicrobial activity |
Para-aminobenzoic acid | Precursor to multiple analogs | Used in sunscreen formulations |
3-chloro-4-methoxybenzoic acid | Mono-halogenated derivative | Strong activation of proteasome |
The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to its analogs .
Scientific Research Applications
1.1. Ocular Disorders
One of the prominent applications of 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is in the treatment of ocular inflammatory diseases. Research indicates that compounds similar to this structure can act as modulators of the N-formyl peptide receptor 2 (FPR2), which is implicated in various eye conditions such as:
- Age-related Macular Degeneration (AMD)
- Uveitis
- Diabetic Retinopathy
- Cystoid Macular Edema
These conditions often involve inflammation and degeneration of retinal cells, and modulation of FPR2 has been shown to alleviate symptoms and improve patient outcomes .
1.2. Cancer Treatment
The compound's derivatives have been investigated for their anticancer properties. Studies highlight that certain analogs exhibit significant inhibitory effects on cancer cell proliferation, particularly against human cancer cell lines such as MCF-7 and A549. The mechanisms involve:
- Induction of apoptosis
- Inhibition of mitotic spindle formation in centrosome-amplified cancer cells
- Targeting specific kinases involved in cell cycle regulation .
3.1. Anti-inflammatory Effects
Research has demonstrated that derivatives of this compound possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases beyond ocular conditions. They may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in conditions such as rheumatoid arthritis and other autoimmune disorders .
3.2. Antimicrobial Properties
Compounds related to this compound have shown antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents .
Case Studies and Research Findings
Properties
IUPAC Name |
3-(propan-2-ylcarbamoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)12-11(16)13-9-5-3-4-8(6-9)10(14)15/h3-7H,1-2H3,(H,14,15)(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INASDOHNWMOPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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